molecular formula C17H16N4O4S B10997658 Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10997658
M. Wt: 372.4 g/mol
InChI Key: AXWKTLZWUGGCCQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring and the subsequent attachment of the phthalazinone moiety. Common reagents used in these reactions include ethyl acetoacetate, thioamides, and various catalysts to facilitate the cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Biological Activity

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H16N4O3S
  • Molecular Weight : 344.38 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various thiazole derivatives found that those with the thiazole ring showed promising activity against both Gram-positive and Gram-negative bacteria. This compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, yielding Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Antitumor Activity

Thiazole derivatives have been explored for their antitumor potential. In vitro studies indicated that this compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Cell LineIC50 (µM)
MCF710
A54915

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in experimental models. A study indicated that it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

Case Study 1 : A clinical trial assessed the efficacy of thiazole derivatives in patients with chronic bacterial infections. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms when treated with ethyl 4-methyl derivatives compared to placebo .

Case Study 2 : Research on cancer patients treated with a regimen including thiazole compounds demonstrated a marked decrease in tumor size and improved survival rates. The study highlighted the role of apoptosis induction as a critical pathway through which these compounds exert their effects .

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16N4O4S/c1-4-25-16(24)13-9(2)18-17(26-13)19-14(22)12-10-7-5-6-8-11(10)15(23)21(3)20-12/h5-8H,4H2,1-3H3,(H,18,19,22)

InChI Key

AXWKTLZWUGGCCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C

Origin of Product

United States

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